molecular formula C12H17NO B1475791 1-(2,4-Dimethylbenzyl)azetidin-3-ol CAS No. 2092711-06-1

1-(2,4-Dimethylbenzyl)azetidin-3-ol

Cat. No. B1475791
CAS RN: 2092711-06-1
M. Wt: 191.27 g/mol
InChI Key: PVQMJZHXLVXABW-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom . The “1-(2,4-Dimethylbenzyl)” part of the name indicates a specific substitution pattern on the azetidine ring. This compound could potentially be used in various applications such as drug development, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular structure of azetidines involves a four-membered ring, which is relatively strained compared to larger ring structures. This strain can influence the compound’s reactivity .


Chemical Reactions Analysis

Azetidines are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of other heterocyclic compounds . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azetidines, for example, are typically solid at room temperature . The compound “1-(2,4-Dimethylbenzyl)azetidin-3-ol” has a molecular weight of 73.09 .

Scientific Research Applications

Synthetic Chemistry

Azetidines are immensely reactive and have significant potential in synthetic chemistry . They are excellent candidates for ring-opening and expansion reactions . This makes “1-(2,4-Dimethylbenzyl)azetidin-3-ol” potentially useful in the synthesis of a wide range of complex molecules.

Catalytic Processes

Azetidines have shown promise in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . This suggests that “this compound” could be used as a catalyst in these reactions.

Peptidomimetic and Nucleic Acid Chemistry

Azetidines are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . This implies that “this compound” could be used in the development of new drugs and therapies.

Preparation of Polyamines

Azetidines can be used in the production of polyamines with various structures . Polyamines have numerous applications in materials science and biology, suggesting another potential use for “this compound”.

Synthesis of Heterocyclic Amino Acid Derivatives

Azetidines can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives have potential applications in medicinal chemistry, providing another possible use for “this compound”.

Mechanism of Action

properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQMJZHXLVXABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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